molecular formula C12H5F17O2 B040820 Allyl perfluorononanoate CAS No. 117374-33-1

Allyl perfluorononanoate

Cat. No.: B040820
CAS No.: 117374-33-1
M. Wt: 504.14 g/mol
InChI Key: DCARDCAPXKDJAG-UHFFFAOYSA-N
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Description

The compound’s unique structure, characterized by the presence of a perfluorinated carbon chain, allows it to participate in a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl perfluoro-n-nonanoate can be synthesized through the reaction of perfluoroalkyl ether acid fluoride with allyl alcohol. This reaction typically occurs under mild conditions and results in high yields of the desired product . The reaction can be represented as follows:

Perfluoroalkyl ether acid fluoride+Allyl alcoholAllyl perfluoro-n-nonanoate+By-products\text{Perfluoroalkyl ether acid fluoride} + \text{Allyl alcohol} \rightarrow \text{Allyl perfluoro-n-nonanoate} + \text{By-products} Perfluoroalkyl ether acid fluoride+Allyl alcohol→Allyl perfluoro-n-nonanoate+By-products

Industrial Production Methods

In industrial settings, the production of allyl perfluoro-n-nonanoate involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Allyl perfluoro-n-nonanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form enones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

    Substitution: Allyl perfluoro-n-nonanoate can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of allyl perfluoro-n-nonanoate include iodoxybenzene for oxidation and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions.

Major Products Formed

The major products formed from the reactions of allyl perfluoro-n-nonanoate include enones and substituted derivatives, which have significant applications in various fields.

Scientific Research Applications

Allyl perfluoro-n-nonanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.

    Biology: It is used in the study of biological systems and the development of bioactive compounds.

    Medicine: Allyl perfluoro-n-nonanoate is explored for its potential use in drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for allyl perfluoro-n-nonanoate involves its participation in catalytic processes and photoredox reactions. In one study, perfluorooctylseleninic acid is used to catalyze the allylic oxidation of alkenes to enones, with iodoxybenzene as a reoxidant. The molecular targets and pathways involved in these reactions are primarily related to the activation of the allyl group and the perfluorinated carbon chain.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroalkyl ether derivatives: These compounds share similar structural features with allyl perfluoro-n-nonanoate and exhibit comparable reactivity.

    Fluorinated acrylates: These compounds also contain fluorinated carbon chains and are used in similar applications.

Uniqueness

Allyl perfluoro-n-nonanoate is unique due to its specific combination of an allyl group and a perfluorinated carbon chain, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCARDCAPXKDJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336619
Record name Prop-2-en-1-yl heptadecafluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117374-33-1
Record name Prop-2-en-1-yl heptadecafluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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